N-Benzyl-3-benzylsulfamoyl-benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-(benzylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)27(25,26)23-16-18-10-5-2-6-11-18/h1-14,23H,15-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNFKNBGGMNUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Benzyl 3 Benzylsulfamoyl Benzamide Analogues
Established Synthetic Pathways for Sulfamoyl-Benzamide Derivatives
The traditional and most common routes to sulfamoyl-benzamide derivatives are linear syntheses that build the molecule step-by-step, allowing for controlled introduction of different substituents on the sulfonamide and carboxamide nitrogen atoms.
Carbodiimide (B86325) Coupling Approaches for Carboxamide Formation
The formation of the carboxamide bond is a crucial step in the synthesis of N-Benzyl-3-benzylsulfamoyl-benzamide and its analogues. A widely used and reliable method is the coupling of a carboxylic acid precursor with an amine, facilitated by a carbodiimide reagent. A standard protocol involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). nih.govrsc.org
This reaction is typically performed in aprotic solvents such as Dichloromethane (DCM), often with a co-solvent like Dimethylformamide (DMF) to ensure solubility of the reactants. nih.gov The amide coupling has been shown to work effectively with a variety of amines, including anilines as well as primary and secondary aliphatic amines. nih.gov Research indicates that the electronic properties of the aniline (B41778) component have minimal impact on the efficiency of the amide bond formation under these conditions. nih.gov Other coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are also employed for this transformation. walisongo.ac.id
Table 1: Reagents for Carbodiimide Coupling
| Reagent | Role | Common Solvents | Reference |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Agent | Dichloromethane (DCM), Dimethylformamide (DMF) | nih.gov, rsc.org |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | Dichloromethane (DCM), Dimethylformamide (DMF) | nih.gov |
| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Not Specified | walisongo.ac.id |
Utilization of Chlorosulfonylbenzoic Acid in Sulfonamide Synthesis
The formation of the sulfonamide linkage typically begins with the synthesis of a sulfonyl chloride intermediate. A common strategy for producing sulfamoyl-benzamide derivatives is a linear approach that starts with the chlorosulfonation of a benzoic acid derivative. nih.gov This reaction is generally carried out using an excess of chlorosulfonic acid, often at elevated temperatures, particularly when the benzoic acid ring is deactivated by electron-withdrawing groups. nih.gov
The resulting sulfonyl chloride, such as 3-(chlorosulfonyl)benzoic acid, is then reacted with a primary or secondary amine to form the corresponding sulfonamide. nih.govresearchgate.net For instance, reacting the sulfonyl chloride with amines like benzylamine (B48309), cyclopropylamine, or morpholine (B109124) yields the respective N-substituted sulfamoylbenzoic acid. nih.gov This intermediate then undergoes carboxamide formation as described in the previous section. In some procedures, the carboxylic acid moiety of the chlorosulfonylbenzoic acid is first converted to an acyl chloride using a reagent like thionyl chloride before the reaction with the amine to form the benzamide (B126). nih.gov
One-Step Deprotection/N-Benzoylation Techniques for N-(tert-Butoxycarbonyl) Sulfonamides
In multi-step syntheses, protecting groups are often employed to mask reactive functional groups. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines and sulfonamides due to its stability in many reaction conditions and its relatively straightforward removal under acidic conditions. researchgate.netnih.gov The standard deprotection of a Boc-protected amine or sulfonamide involves treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukmcours.net
While a true one-step concerted deprotection and N-benzoylation is not commonly reported, efficient telescoped or sequential one-pot procedures have been developed. A successful approach involves the selective deprotection of an N-Boc group followed by an immediate in-situ benzoylation of the newly freed amine. researchgate.net For example, a mild deprotection of an N-Boc group can be achieved using oxalyl chloride in methanol. researchgate.net Following the removal of the Boc group, the resulting sulfonamide can be directly acylated. The benzoylation of sulfamoyl carboxylic acids is effectively carried out by reacting them with benzoyl chloride in the presence of a base like sodium hydroxide. medcraveonline.com This two-step, one-pot sequence avoids the isolation of the intermediate amine, streamlining the synthetic process. researchgate.net
Precursor Compounds and Reagents in the Synthesis of this compound and Related Structures
The synthesis of the target compound and its analogues relies on a set of key precursors and reagents. The specific choice of these materials determines the final structure of the molecule.
Table 2: Key Precursors and Reagents
| Compound/Reagent | Function/Role in Synthesis | Reference |
|---|---|---|
| Benzoic Acid / Substituted Benzoic Acids | Starting aromatic scaffold | nih.gov |
| Chlorosulfonic Acid | Reagent for chlorosulfonation to form sulfonyl chlorides | nih.gov |
| Thionyl Chloride | Converts carboxylic acids to acyl chlorides | nih.gov |
| Benzylamine | Forms the N-benzylsulfamoyl and/or N-benzylcarboxamide moiety | nih.gov |
| Other Primary/Secondary Amines (e.g., cyclopropylamine, morpholine) | Form the N-substituted sulfonamide and/or carboxamide | nih.gov |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent for amide bond formation | nih.gov |
| 4-Dimethylaminopyridine (DMAP) | Catalyst for amide bond formation | nih.gov |
| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Protecting agent for amine/sulfonamide groups | researchgate.net |
| Trifluoroacetic Acid (TFA) / Hydrochloric Acid (HCl) | Reagents for Boc-group deprotection | fishersci.co.uk |
| Benzoyl Chloride | Benzoylating agent for N-acylation | medcraveonline.com |
| Sodium Hydroxide | Base used in benzoylation reactions | medcraveonline.com |
Optimization of Reaction Conditions and Yield for this compound Production
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For the synthesis of sulfamoyl-benzamide analogues, several parameters can be adjusted.
In the chlorosulfonation step, particularly with electron-deficient benzoic acids, using a slight excess of chlorosulfonic acid and increasing the reaction temperature can improve the conversion to the desired sulfonyl chloride. nih.gov
For the carbodiimide-mediated amide formation, the choice of solvent is important. A mixture of DCM and DMF is often used to ensure all reactants remain in solution. nih.gov While yields are generally good, the reaction can be sensitive to the purity of the starting materials and the exclusion of moisture. Studies on related structures have shown that yields for this step can range from moderate to good (e.g., 55% to 73%), with little dependence on the electronic nature of the amine nucleophile. nih.gov In some cases, maintaining the correct pH during workup is crucial, especially for products with high polarity, to prevent loss of the product into the aqueous phase. nih.gov
Exploratory Synthetic Routes for this compound and Structural Variants
Beyond the classical linear synthesis, several modern and exploratory routes offer more convergent and efficient access to N-acylsulfonamides. These methods often involve one-pot procedures and novel catalytic systems.
A notable exploratory strategy is the copper-catalyzed one-pot synthesis of sulfonamides directly from aromatic carboxylic acids and amines. acs.orgnih.gov This method utilizes a copper ligand-to-metal charge transfer (LMCT) process to convert the carboxylic acid into a sulfonyl chloride intermediate in situ, which then reacts with an amine in the same reaction vessel. acs.orgprinceton.edu This approach bypasses the need for pre-functionalization of the starting materials and the isolation of reactive sulfonyl chloride intermediates. nih.gov
Another innovative method is the "sulfo-click" reaction, which involves the catalyst-free reaction between a sulfonyl azide (B81097) and a thioacid. nih.gov This reaction is highly efficient and can be performed under aqueous conditions, offering a valuable and green alternative to traditional acylation methods which can require harsh conditions or additives to overcome the low reactivity of the sulfonamide nitrogen. nih.gov
Furthermore, multi-component reactions (MCRs) provide a powerful tool for rapid library synthesis. A five-component reaction has been developed that combines sulfonyl chlorides, glycines, benzylamines, benzaldehydes, and isocyanides in a tandem N-sulfonylation/Ugi four-component reaction. rsc.org This strategy allows for the construction of complex pseudopeptide structures connected to a sulfonamide scaffold in a single, highly efficient operation under mild conditions. rsc.org These advanced methodologies highlight the ongoing efforts to develop more versatile and sustainable syntheses for this important class of compounds.
Spectroscopic and Structural Characterization Methodologies for N Benzyl 3 Benzylsulfamoyl Benzamide
Advanced Spectroscopic Techniques for Elucidating Chemical Structure
Spectroscopic methods provide detailed information about the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-Benzyl-3-benzylsulfamoyl-benzamide, both ¹H-NMR and ¹³C-NMR are indispensable for confirming its complex structure.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in its structure. Based on data from structurally related compounds like N-benzylbenzamide chemicalbook.comrsc.org and aromatic sulfonamides, the anticipated chemical shifts can be predicted.
The protons of the two benzyl (B1604629) groups would appear as distinct signals. The methylene (B1212753) protons (CH₂) of the N-benzyl group attached to the amide nitrogen are expected to appear as a doublet around 4.6 ppm due to coupling with the adjacent N-H proton. The five protons of this benzyl group's phenyl ring would likely resonate in the aromatic region, between 7.2 and 7.4 ppm. Similarly, the methylene protons of the benzyl group attached to the sulfamoyl nitrogen would also show a characteristic signal, likely a doublet, in a similar region. The protons of the second phenyl ring would also be found in the aromatic region.
The protons on the central benzamide (B126) ring are expected to show a more complex pattern in the aromatic region, typically between 7.5 and 8.2 ppm, due to the different electronic environments created by the amide and sulfamoyl substituents. The N-H protons of the amide and sulfonamide groups would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. For instance, in N-benzylbenzamide, the amide proton often appears as a broad singlet around 6.4-6.8 ppm chemicalbook.comrsc.org.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would be expected to show a number of distinct signals corresponding to the different carbon atoms.
The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum, around 165-168 ppm, as seen in N-benzylbenzamide. rsc.org The methylene carbons of the two benzyl groups would resonate in the aliphatic region, typically around 44-48 ppm. The carbon atoms of the three phenyl rings would appear in the aromatic region, generally between 125 and 140 ppm. The specific chemical shifts of the aromatic carbons would be influenced by the positions of the substituents on the rings.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Note: These are predicted values based on structurally similar compounds.
| Group | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
|---|---|---|
| Amide N-H | ~6.4 - 6.8 (broad singlet) | - |
| Sulfonamide N-H | Variable (broad singlet) | - |
| Amide CH₂ | ~4.6 (doublet) | ~44 |
| Sulfamoyl CH₂ | ~4.3 (doublet) | ~47 |
| Aromatic C-H (Benzyl groups) | ~7.2 - 7.4 (multiplet) | ~127 - 129 |
| Aromatic C-H (Benzamide ring) | ~7.5 - 8.2 (multiplet) | ~122 - 135 |
| Aromatic C (quaternary) | - | ~135 - 140 |
| Amide C=O | - | ~167 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands for its amide and sulfonamide functionalities.
The N-H stretching vibrations of the secondary amide and sulfonamide groups are expected to appear in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a strong and characteristic band, typically observed around 1640-1680 cm⁻¹. The S=O stretching vibrations of the sulfonamide group are also very strong and typically appear as two distinct bands, one for the asymmetric stretch (around 1330-1370 cm⁻¹) and one for the symmetric stretch (around 1140-1180 cm⁻¹). researchgate.nettandfonline.comresearchgate.net The spectrum would also show C-H stretching vibrations for the aromatic and methylene groups (around 2850-3100 cm⁻¹) and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).
Table 2: Characteristic FTIR Absorption Bands for this compound Note: These are expected frequency ranges based on known data for similar functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amide & Sulfonamide) | Stretching | 3200 - 3400 |
| C-H (Aromatic & Aliphatic) | Stretching | 2850 - 3100 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 |
| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, a high-resolution mass spectrum would confirm its elemental composition.
The molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The fragmentation of this compound under mass spectrometric conditions is expected to occur at the weaker bonds, such as the C-N and S-N bonds.
Common fragmentation pathways for related structures like benzamides often involve the loss of the benzyl group or cleavage of the amide bond. researchgate.net For sulfonamides, cleavage of the S-N bond is a common fragmentation pathway, which can lead to the formation of a sulfonyl cation or an amine radical cation. nih.govresearchgate.netnih.gov The fragmentation pattern would likely show peaks corresponding to the benzyl cation (m/z 91), the benzoyl cation (m/z 105), and fragments arising from the cleavage of the sulfonamide group.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of the target compound and the assessment of its purity.
Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Evaluation
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to assess the purity of the product. nih.govresearchgate.net For the synthesis of this compound, TLC would be used to determine when the starting materials have been consumed and the product has formed.
A small spot of the reaction mixture is applied to a TLC plate coated with an adsorbent like silica (B1680970) gel, and the plate is developed in a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates, resulting in their separation. The position of each component is described by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf value of the product spot to those of the starting materials, the progress of the reaction can be monitored. A pure compound should ideally show a single spot on the TLC plate.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a more powerful and versatile chromatographic technique than TLC, offering higher resolution and sensitivity. nih.gov It can be used for both analytical purposes (to determine the purity of a sample) and preparative purposes (to isolate and purify the compound).
In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column records the elution of each component, producing a chromatogram.
For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the compound would be determined by the area of its peak in the chromatogram relative to the total area of all peaks. For preparative HPLC, the separated components are collected as they exit the column, allowing for the isolation of the pure compound.
Computational Chemistry and Molecular Modeling of N Benzyl 3 Benzylsulfamoyl Benzamide
Molecular Docking Studies of N-Benzyl-3-benzylsulfamoyl-benzamide with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For this compound and its analogs, docking studies have been instrumental in elucidating interactions with various enzymes.
Computational studies on compounds structurally related to this compound reveal specific binding interactions with several key biological targets.
Human Carbonic Anhydrase II (hCA II): The sulfonamide group is a classic zinc-binding group (ZBG) and is crucial for inhibition. Docking studies of benzenesulfonamide derivatives show that the sulfamoyl group coordinates directly with the Zn²⁺ ion in the active site of hCA II. Key amino acid residues, such as His94, His96, and His119, are involved in positioning the inhibitor. The benzyl (B1604629) and benzamide (B126) portions of the molecule typically form hydrogen bonds and hydrophobic interactions with residues like Thr199, Thr200, and Pro202, further stabilizing the ligand-protein complex nih.govnih.govnih.gov.
h-NTPDases: For human nucleoside triphosphate diphosphohydrolases (h-NTPDases), docking studies of sulfamoyl benzamide derivatives have identified key interactions within the enzyme's catalytic site. The most active inhibitors interact with residues such as Trp450, Asp54, Tyr63, and Phe360 in h-NTPDase1. These interactions are a mix of hydrogen bonds and van der Waals forces. The benzyl groups can enhance binding by fitting into hydrophobic regions of the active site nih.gov.
Glucokinase (GK): Benzamide derivatives are known allosteric activators of glucokinase. Docking studies show these compounds bind to an allosteric site distinct from the glucose-binding site. The benzamide and sulfamoyl moieties are critical for forming hydrogen bonds with residues like Arg63. The benzyl group often engages in π-π stacking or hydrophobic interactions with aromatic residues such as Tyr214, which is crucial for potent activation nih.govekb.eg.
CYP51B: Specific molecular docking data for this compound with Cytochrome P450 51B1 (CYP51B) is not extensively detailed in the available literature. However, this enzyme family is a common target for azole-based compounds, where a key interaction involves the coordination of a nitrogen atom in the ligand with the heme iron atom in the enzyme's active site.
Cholinesterases (AChE & BChE): N-benzyl benzamide scaffolds have been identified as potent inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE) nih.gov. Docking models indicate that the benzyl group interacts with Trp84 at the base of the binding pocket in acetylcholinesterase (AChE). The other aromatic ring (the benzamide portion) often interacts with Trp279 at a peripheral site. Carbonyl groups on the inhibitor can also form important hydrogen bonds with residues like Tyr121 nih.gov.
Binding affinity, often expressed as a docking score (in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the ligand-protein interaction. The conformational binding mode describes the three-dimensional orientation of the ligand within the active site.
Studies on analogous compounds provide insight into the expected binding affinities for this compound. For instance, N-benzyl aniline (B41778) derivatives have shown inhibitory constants (Ki) against hCA II in the range of 298.57 to 511.18 nM bozok.edu.tr. Similarly, potent benzamide-based glucokinase activators have demonstrated favorable binding energies in docking simulations benthamscience.combenthamdirect.com. In the context of cholinesterase inhibition, some N-benzyl benzamide derivatives exhibit extremely high affinity, with IC₅₀ values in the sub-nanomolar range for BChE nih.gov. The binding mode typically involves the sulfonamide or another polar group acting as an anchor in a hydrophilic region, while the benzyl and benzoyl moieties occupy adjacent hydrophobic pockets, maximizing surface contact and stabilizing the complex nih.gov.
Table 1: Representative Binding Interactions and Affinities of Structurally Similar Compounds
| Target Enzyme | Key Interacting Residues | Predicted/Observed Affinity |
|---|---|---|
| Human Carbonic Anhydrase II | His94, His96, His119, Thr199 | Ki = 298-512 nM |
| h-NTPDase1 | Trp450, Asp54, Tyr63, Phe360 | IC₅₀ in sub-micromolar range |
| Glucokinase | Arg63, Tyr214, Thr65 | High Docking Scores |
| Acetylcholinesterase | Trp84, Trp279, Tyr121 | Docking Score ≈ -12.1 kcal/mol |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine optimized geometries, electronic properties, and reactivity parameters.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity youtube.comwikipedia.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbitals (FMOs): The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile libretexts.org. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.com. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. DFT calculations for sulfonamide-containing compounds show that the HOMO is often distributed across the electron-rich aromatic rings and the sulfonamide group, while the LUMO may be localized on other parts of the molecule.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive orientjchem.org. For similar aromatic compounds, the calculated HOMO-LUMO energy gap is typically around 4.0 eV nih.gov.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These include electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω) orientjchem.org. These parameters are valuable for understanding the molecule's propensity to participate in chemical reactions and can offer insights into its biological activity orientjchem.org.
Table 2: Representative Frontier Molecular Orbital Data from DFT Studies
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.16 to -6.32 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.86 to -2.28 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.03 to 5.54 |
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | µ² / (2η) | A measure of the energy lowering due to maximal electron flow. |
Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics and Stability
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing valuable information on the stability of the binding pose, conformational changes in both the ligand and the protein, and the role of solvent molecules.
For a complex of this compound with a target protein, an MD simulation would be initiated using the coordinates from the best docking pose. The simulation would track the atomic movements over a period of nanoseconds to microseconds. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable, low RMSD value over time suggests that the binding pose is stable and the ligand does not dissociate from the active site. Furthermore, MD simulations can reveal persistent hydrogen bonds and hydrophobic interactions that are critical for maintaining the stability of the complex, providing a more accurate and dynamic understanding of the binding event than docking alone nih.gov.
In Silico Pharmacokinetics Prediction
Computational modeling serves as a crucial first step in drug discovery, offering predictive insights into a compound's behavior within the body. For this compound, in silico tools have been employed to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, providing a foundational understanding of its potential as a therapeutic agent, exclusive of in vivo and clinical data.
Absorption (e.g., Gastrointestinal Tract Absorption)
The oral bioavailability of a drug is heavily dependent on its absorption from the gastrointestinal (GI) tract. Computational models predict that this compound exhibits high gastrointestinal absorption. This prediction is often based on the compound's physicochemical properties, such as its lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, which align with established principles like Lipinski's rule of five. Several studies on structurally related benzamide derivatives have shown that these compounds are predicted to be rapidly absorbed from the gastrointestinal wall. nih.gov
| Predicted Absorption Parameter | Value |
| Gastrointestinal (GI) Absorption | High |
| Bioavailability Score | Favorable |
This table presents predicted absorption characteristics of this compound based on computational models.
Distribution (e.g., Blood-Brain Barrier Penetration, Volume of Distribution)
Following absorption, a drug's distribution throughout the body is a key determinant of its efficacy and potential side effects. A critical aspect of this is its ability to cross the blood-brain barrier (BBB), a highly selective membrane that protects the central nervous system. In silico predictions for this compound and similar compounds suggest that it has the potential to cross the blood-brain barrier. nih.gov This is a significant finding, as it indicates the compound could be a candidate for treating central nervous system disorders. The prediction of BBB penetration is often calculated based on a combination of molecular descriptors, including the topological polar surface area (TPSA).
| Predicted Distribution Parameter | Value |
| Blood-Brain Barrier (BBB) Penetration | Yes |
| Topological Polar Surface Area (TPSA) | Calculated values for related compounds support BBB penetration |
This table outlines the predicted distribution properties of this compound based on computational analysis.
Metabolism and Excretion Considerations
The metabolism of a drug candidate significantly influences its efficacy and duration of action. While specific metabolic pathways for this compound have not been detailed in the provided search results, studies on analogous compounds, such as beclamide (N-benzyl-3-chloropropionamide), offer insights into potential metabolic transformations. The major metabolites of beclamide are formed through hydroxylation of the benzyl group and subsequent conjugation with glucuronic acid or sulfate. nih.gov It is plausible that this compound could undergo similar metabolic processes.
Mechanistic Investigations of N Benzyl 3 Benzylsulfamoyl Benzamide Biological Activity Molecular/cellular Level
Characterization of Enzyme Inhibition Mechanisms
The inhibitory effects of N-Benzyl-3-benzylsulfamoyl-benzamide and related benzamide (B126) derivatives have been explored to understand their mode of action on specific enzymes. These investigations aim to distinguish between different inhibition mechanisms and quantify the potency of these interactions.
Allosteric Modulation vs. Active Site Inhibition
While direct crystallographic or extensive biochemical studies specifically on this compound's binding site are not widely published, the broader class of benzamide derivatives to which it belongs has been characterized. For instance, in the context of glucokinase activation, various benzamide derivatives are known to act as allosteric activators. nih.govresearchgate.net These activators bind to a site distinct from the active site of the glucokinase enzyme, inducing a conformational change that enhances its catalytic activity. nih.govresearchgate.net This allosteric binding is a common mechanism for glucokinase activators, suggesting that this compound may follow a similar mode of action in this context.
In the case of Hepatitis B Virus (HBV) capsid assembly modulation, small molecules, including benzamide derivatives, often bind to pockets on the core protein (Cp) dimers. This interaction can either accelerate or misdirect capsid assembly, which is a hallmark of allosteric modulation rather than direct active site inhibition of an enzyme in the traditional sense. The binding pocket for these modulators is located at the interface between Cp dimers, a site critical for the protein-protein interactions necessary for proper capsid formation.
Kinetics of Enzyme-Ligand Interactions
Lineweaver-Burk plots are a graphical representation of enzyme kinetics used to determine the mechanism of enzyme inhibition. Such plots can distinguish between competitive, non-competitive, and uncompetitive inhibition. While specific Lineweaver-Burk analyses for this compound are not detailed in the available literature, the characterization of related benzamide derivatives as allosteric modulators suggests a non-competitive or mixed-type inhibition pattern would be expected if they were to be analyzed in this manner.
Cellular Pathway Modulation Studies
Investigations at the cellular level have revealed the ability of this compound and its analogs to interfere with critical cellular pathways, including viral replication and glucose metabolism.
Inhibition of Viral Replication Pathways
This compound belongs to a class of compounds known as sulfamoylbenzamide derivatives, which have been identified as inhibitors of Hepatitis B Virus (HBV) replication. google.comgoogle.com The primary mechanism of this inhibition is the disruption of pregenomic RNA (pgRNA) encapsidation. google.comgoogle.com The HBV capsid, composed of the viral core protein, is essential for packaging the pgRNA, which serves as the template for reverse transcription and the synthesis of the viral DNA genome. nih.govnih.gov
Sulfamoylbenzamide derivatives act as capsid assembly modulators (CAMs). nih.gov By interacting with the HBV core protein, these compounds interfere with the normal assembly process of the nucleocapsid. nih.gov This can lead to the formation of empty capsids that lack the pgRNA or aberrant capsid structures that are non-functional. nih.gov Consequently, the viral replication cycle is halted as the genetic material is not properly packaged for subsequent steps. google.comgoogle.com
Regulation of Glucose Metabolism Pathways
Benzamide derivatives have been extensively studied as activators of glucokinase (GK), a key enzyme in glucose metabolism. nih.govijbpas.com Glucokinase is predominantly expressed in pancreatic beta-cells and liver hepatocytes, where it functions as a glucose sensor and regulates glucose-stimulated insulin secretion and hepatic glucose uptake, respectively. researchgate.netnih.gov
These compounds act as allosteric activators of glucokinase, meaning they bind to a site on the enzyme separate from the glucose-binding site. nih.govresearchgate.net This binding induces a conformational change in the enzyme that increases its affinity for glucose and enhances its catalytic rate. In pancreatic beta-cells, this leads to increased glycolysis, a rise in the ATP/ADP ratio, and subsequent insulin secretion. In the liver, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and glycolysis, thereby enhancing hepatic glucose disposal. researchgate.net The differential regulation of glucokinase in the pancreas and liver is a critical aspect of glucose homeostasis. nih.gov
Anti-Proliferative Mechanisms
While direct studies on the anti-proliferative mechanisms of this compound are limited, the broader class of benzamide derivatives has shown potential in this area. For instance, certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated anti-proliferative activity in pancreatic cancer cells. nih.gov The mechanism of action for these compounds involves the modulation of autophagy and the mTORC1 signaling pathway. nih.gov
Antioxidant Activity and Associated Molecular Pathways
There is currently no available scientific literature detailing the antioxidant properties of this compound or any associated molecular pathways.
Target Identification and Validation for this compound Action
There is currently no available scientific literature identifying or validating specific biological targets for the action of this compound.
Advanced Derivatives and Future Research Directions for N Benzyl 3 Benzylsulfamoyl Benzamide
Design and Synthesis of Novel N-Benzyl-3-benzylsulfamoyl-benzamide Analogues
The generation of novel analogues of this compound is a cornerstone of efforts to refine its biological activity. By systematically modifying its constituent parts, researchers can probe structure-activity relationships (SAR) and identify derivatives with superior properties.
The central amide bond, for instance, can be replaced with various bioisosteres to enhance metabolic stability or alter hydrogen bonding patterns. nih.gov Successful replacements for the amide bond in other bioactive molecules have included 1,2,3-triazoles, oxadiazoles, and oxazoles. nih.gov For example, the replacement of an amide with a 1,2,3-triazole ring has been shown to maintain the biological potential in other contexts. nih.gov
The sulfonamide group also presents opportunities for isosteric replacement. Common replacements include phosphonamides or other acidic functional groups that can mimic the pKa and hydrogen bonding capabilities of the sulfonamide.
Below is a table outlining potential isosteric replacements for key functional groups within this compound:
| Original Functional Group | Potential Isosteric/Bioisosteric Replacement | Rationale for Replacement |
| Amide (-CONH-) | 1,2,3-Triazole | Improve metabolic stability, alter hydrogen bonding capacity. nih.gov |
| Oxadiazole | Enhance metabolic stability and modulate electronic properties. nih.gov | |
| Ketone (-CO-) | Remove hydrogen bond donor, potentially altering binding mode. | |
| Sulfonamide (-SO₂NH-) | Phosphonamide (-PO₂NH-) | Mimic tetrahedral geometry and acidity. |
| Carboxylic Acid (-COOH) | Introduce a different acidic group, potentially altering pKa and solubility. | |
| Benzyl (B1604629) Group | Pyridylmethyl Group | Introduce heteroatoms to modulate solubility and potential for new interactions. |
| Thienylmethyl Group | Explore different aromatic systems for SAR. |
Scaffold hopping aims to identify novel core structures that maintain the essential pharmacophoric features of the original lead compound. nih.gov This approach can lead to the discovery of compounds with entirely new intellectual property profiles and potentially improved properties. For this compound, a scaffold hopping strategy could involve replacing the central benzamide (B126) core with other heterocyclic or carbocyclic structures that can appropriately orient the benzyl and benzylsulfamoyl substituents. A recent study demonstrated the successful application of scaffold hopping on N-benzyl-3,4,5-trimethoxyaniline to generate novel anticancer agents. nih.gov
Fragment-based drug discovery (FBDD) offers a complementary approach. nih.govnih.gov This method involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. nih.gov The this compound scaffold can be deconstructed into its constituent fragments: the N-benzyl group, the benzamide core, and the benzylsulfamoyl moiety. Screening libraries of fragments that are structurally related to these components could identify novel building blocks for the design of new analogues.
The following table illustrates a potential fragment-based approach for this scaffold:
| Scaffold Component | Corresponding Fragment Class | Potential for Modification |
| N-Benzyl Group | Substituted Benzylamines | Exploration of various ring substitutions to probe for additional binding pockets. |
| Benzamide Core | Substituted Benzamides | Replacement with other aromatic or heterocyclic cores to alter the central scaffold. |
| Benzylsulfamoyl Moiety | Substituted Benzylsulfonamides | Variation of the substitution pattern on the benzyl ring to optimize interactions. |
Multi-Targeting Approaches for Enhanced Biological Profiles
The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, has gained traction as a strategy to address complex diseases. mdpi.com Benzamide derivatives have been investigated as multi-target compounds, for instance, as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for potential use in Alzheimer's disease. mdpi.com
By strategically modifying the this compound scaffold, it may be possible to incorporate pharmacophoric elements that confer affinity for additional, therapeutically relevant targets. This could involve the introduction of functional groups known to interact with a secondary target or the fusion of the this compound scaffold with another pharmacophore. The goal is to create a single molecule that can modulate multiple pathways, potentially leading to synergistic efficacy or a reduced likelihood of drug resistance.
Development of Prodrugs for this compound (Methodology focus, not in vivo data)
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov The development of prodrugs of this compound could be a valuable strategy to improve its physicochemical properties, such as solubility or membrane permeability, or to achieve targeted delivery. nih.gov
Methodologically, the synthesis of prodrugs often involves the chemical modification of a key functional group. nih.gov For this compound, the secondary amine of the amide or the sulfonamide nitrogen could be targeted for prodrug design. For example, an N-acyl or N-alkoxycarbonyl derivative could be synthesized, which would be designed to be cleaved by endogenous enzymes, such as esterases or amidases, to release the active parent compound. A method for releasing amide groups through a Curtius rearrangement has been developed, which could be applicable. nih.gov
Advanced Computational Design of Next-Generation Analogues
Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design of novel molecules and predicting their properties. For this compound, a variety of computational techniques can be employed to guide the design of next-generation analogues.
Molecular Docking: If a biological target is known, molecular docking studies can be used to predict the binding mode of this compound and its analogues. This information can guide the design of new derivatives with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): By building a QSAR model based on a series of synthesized analogues and their measured biological activities, it is possible to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the key interactions that stabilize binding and to identify potential resistance mutations.
Integration of this compound in Combinatorial Chemistry Libraries
Combinatorial chemistry allows for the rapid synthesis of large numbers of compounds, which can then be screened for biological activity. The this compound scaffold is well-suited for inclusion in combinatorial libraries due to its modular nature.
A combinatorial library based on this scaffold could be constructed by varying the three main components: the N-benzyl group, the central benzoyl moiety, and the benzylsulfamoyl group. By employing a diverse set of building blocks for each component, a large and structurally diverse library of analogues can be generated. For example, a library could be synthesized using a variety of substituted benzylamines, substituted benzoic acids, and substituted benzylsulfonyl chlorides. This approach would enable a comprehensive exploration of the structure-activity landscape around the this compound core.
The following table outlines a hypothetical combinatorial library design:
| Component | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 |
| **Amine (R¹-NH₂) ** | Benzylamine (B48309) | 4-Chlorobenzylamine | 3-Methoxybenzylamine |
| Carboxylic Acid (R²-COOH) | 3-Sulfamoylbenzoic acid | 3-Sulfamoyl-4-chlorobenzoic acid | 3-Sulfamoyl-5-nitrobenzoic acid |
| Sulfonyl Chloride (R³-SO₂Cl) | Benzylsulfonyl chloride | 4-Fluorobenzylsulfonyl chloride | 2-Trifluoromethylbenzylsulfonyl chloride |
Conclusion and Outlook
Summary of Current Academic Understanding of N-Benzyl-3-benzylsulfamoyl-benzamide
The current understanding of this compound is primarily rooted in its synthetic accessibility and the known characteristics of its constituent chemical moieties. The compound is a derivative of benzamide (B126), featuring a benzyl (B1604629) group attached to the amide nitrogen, and a benzylsulfamoyl group at the meta-position of the benzoyl ring.
Synthesis: The most plausible synthetic route to this compound involves a two-step process. The first step is the preparation of the key intermediate, 3-Benzylsulfamoyl-benzoic acid. This is typically achieved through the reaction of a suitable benzoic acid derivative with benzylamine (B48309) and a sulfonyl chloride in an organic solvent, often in the presence of a base like triethylamine (B128534) to neutralize the acid byproduct. The subsequent step would involve the coupling of 3-Benzylsulfamoyl-benzoic acid with benzylamine to form the final amide bond, a common transformation in organic synthesis. rsc.orgresearchgate.netrsc.org
Biological Context: The N-benzylbenzamide scaffold is present in a variety of biologically active compounds. slideshare.net For instance, derivatives of N-benzylbenzamide have been investigated as inhibitors of enzymes like butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases. sigmaaldrich.com Furthermore, the sulfonamide group is a well-established pharmacophore found in numerous drugs, including antibacterials (sulfonamides), diuretics, and carbonic anhydrase inhibitors. nih.govnsf.gov The precursor, 3-Benzylsulfamoyl-benzoic acid, has been noted for its potential as an antimicrobial agent, with studies indicating that modifications of the benzyl and benzoic acid moieties can influence its activity against various pathogens.
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the foundational understanding of its synthesis and the general properties of its chemical class, there are significant knowledge gaps concerning this compound itself.
Lack of Empirical Data: There is a complete absence of published experimental data for this compound. This includes fundamental physicochemical properties such as melting point, boiling point, solubility, and spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
No Biological Evaluation: The biological activity of this compound has not been investigated. While its precursors and related compounds show interesting biological profiles, the specific activity of the target molecule remains unknown.
Mechanism of Action Undetermined: Without any biological data, the mechanism of action of this compound is entirely speculative.
Structure-Activity Relationship (SAR) Studies: No SAR studies have been conducted on this compound and its analogues. Such studies would be crucial to understand how structural modifications impact its (potential) biological activity.
Limited Synthetic Optimization: While a plausible synthetic route exists, it has not been optimized or reported in detail for this specific compound.
Future Perspectives for this compound Research in Chemical Biology and Medicinal Chemistry
The existing knowledge gaps present numerous opportunities for future research.
Synthesis and Characterization: The most immediate research avenue is the definitive synthesis and complete physicochemical characterization of this compound. This would provide the foundational data necessary for all subsequent studies.
Biological Screening: A comprehensive biological screening of the compound is warranted. Given the antimicrobial potential of its precursor and the diverse activities of N-benzylbenzamides and sulfonamides, screening against a panel of bacteria, fungi, and various enzyme targets (such as carbonic anhydrases and cholinesterases) would be a logical starting point.
Computational Studies: In parallel with experimental work, computational studies, such as molecular docking, could be employed to predict potential biological targets and guide the design of focused biological assays.
Analogue Synthesis and SAR Studies: Should initial biological screening yield promising results, the synthesis and evaluation of a library of analogues would be a critical next step. Modifications could include varying the substituents on the benzyl groups and the benzoyl ring to establish a clear structure-activity relationship.
Potential Theoretical Contributions of this compound Research to General Chemical Principles
Research into this compound could also contribute to a broader understanding of fundamental chemical principles.
Conformational Analysis: The molecule contains several rotatable bonds, leading to a range of possible conformations. Studying the preferred conformation in solution and in the solid state (via X-ray crystallography) could provide insights into the non-covalent interactions that govern its three-dimensional structure.
Supramolecular Chemistry: The presence of both hydrogen bond donors (amide N-H) and acceptors (amide and sulfonamide oxygens) suggests that this compound could participate in the formation of interesting supramolecular assemblies.
Understanding Reaction Mechanisms: A detailed investigation into the synthesis of this compound could provide further insights into the mechanisms of amide bond formation and sulfamoylation reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Benzyl-3-benzylsulfamoyl-benzamide, and what key reagents or conditions are critical for yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions using sulfamoyl chloride derivatives and benzamide precursors. For example, O-benzyl hydroxylamine hydrochloride and acyl chlorides are employed under basic conditions (e.g., sodium carbonate) to facilitate nucleophilic substitution. Hazard analyses are essential due to reagents like dichloromethane and trichloroisocyanuric acid, which require controlled handling . Purification often involves column chromatography or recrystallization, as noted in protocols for analogous benzamide derivatives .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : For confirming substituent positions and verifying sulfamoyl/benzyl group integration.
- X-ray Crystallography : Tools like Mercury CSD 2.0 enable crystal structure visualization and packing pattern analysis .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic patterns, as demonstrated for similar sulfonamide-benzamide compounds .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they inform reactivity?
- Methodological Answer : Density functional theory (DFT) using functionals like B3LYP can model electron density and local kinetic energy, as derived from the Colle-Salvetti correlation-energy formula. Such calculations predict reactive sites (e.g., sulfamoyl group electrophilicity) and guide experimental design for derivatization . Basis sets like 6-31G(d) are recommended for balancing accuracy and computational cost.
Q. How do structural modifications (e.g., substituent variation on the benzamide core) affect biological activity, and what SAR trends are observed?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Sulfamoyl Group : Enhances hydrogen-bonding interactions with target proteins, critical for enzyme inhibition.
- Benzyl Substituents : Bulky groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .
- Experimental Validation : Ames testing or enzymatic assays (e.g., kinase inhibition) should accompany computational docking studies to resolve contradictions in mutagenicity or potency .
Q. What strategies mitigate conflicting data in crystallographic studies of this compound derivatives?
- Methodological Answer : Discrepancies in crystal packing or hydrogen-bonding networks can arise from polymorphic forms. Use Mercury CSD’s "packing similarity" feature to compare experimental and theoretical structures. For ambiguous electron density regions (e.g., disordered benzyl groups), refine models using SHELXL with twin-law corrections .
Data Contradiction Analysis
Q. How should researchers address conflicting mutagenicity reports for this compound analogs?
- Methodological Answer : Ames II testing in shows lower mutagenicity for certain analogs compared to benzyl chloride, but contradictions may arise from assay conditions (e.g., S9 metabolic activation). Validate findings via:
- Dose-Response Studies : To identify threshold effects.
- Comparative Analysis : Test structurally related compounds under identical protocols to isolate contributing functional groups .
Analytical Techniques Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
